cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of cis-2-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions, with the complete systematic name being (1R,2S)-2-(2,4-dimethylbenzoyl)cyclohexanecarboxylic acid. The Chemical Abstracts Service registry number for this compound is 85603-44-7, which serves as its unique identifier in chemical databases worldwide. The molecule's systematic identification includes several critical chemical identifiers that facilitate its recognition and classification in scientific literature and commercial applications.
The molecular descriptor information provides comprehensive details about the compound's structural characteristics. The International Chemical Identifier string is 1S/C16H20O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m0/s1, which encodes the complete connectivity and stereochemical information. The corresponding International Chemical Identifier Key is LOMSWNKAZFZYCV-UONOGXRCSA-N, providing a shorter, more manageable identifier for database searches. The Simplified Molecular Input Line Entry System representation is O=C(C1C=CC(C)=CC=1C)[C@H]1CCCC[C@H]1C(=O)O, which explicitly shows the stereochemical configuration at the chiral centers.
The compound's registration in various chemical databases includes the MDL number MFCD01319739, which is used in chemical inventory systems. Additional identification codes include catalog numbers from different suppliers, such as AA004QEM, AC20746, BD309360, C086925, CSC025753832, and JH513433, reflecting its commercial availability and research interest. The systematic classification places this compound within the broader category of substituted cyclohexanecarboxylic acids with aromatic ketone functionalities.
Properties
IUPAC Name |
(1R,2S)-2-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMSWNKAZFZYCV-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCCCC2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641353 | |
| Record name | (1R,2S)-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85603-44-7 | |
| Record name | (1R,2S)-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Aromatic Precursors to Cyclohexane Derivatives
A common approach to preparing substituted cyclohexanecarboxylic acids involves the catalytic hydrogenation of corresponding benzenecarboxylic acid precursors. This process selectively reduces the aromatic ring to a cyclohexane ring while preserving or modifying carboxylic acid substituents.
Process Description :
The method includes combining a benzenecarboxylic acid compound (e.g., 2,4-dimethylbenzoyl derivatives) with hydrogen gas in the presence of an aryl hydrogenation catalyst such as rhodium or ruthenium compounds supported on solids. The reaction is carried out in a tertiary cyclic amide solvent (e.g., N-methylpyrrolidone) which supports efficient hydrogenation and solubilizes reactants. Reaction conditions typically involve temperatures from 0.5 to 20 hours duration, with weight hour space velocities ranging from 0.1 to 3.0 h⁻¹ to optimize conversion.Outcome :
This hydrogenation converts the aromatic ring into a cyclohexane ring, yielding cyclohexanecarboxylic acid derivatives. The cis/trans ratio of the resulting cyclohexanedicarboxylic acid is typically between 3.0 to 5.2 (cis favored), with some embodiments achieving ratios from 4.0 to 5.0, indicating a predominance of the cis isomer.-
- High selectivity for hydrogenation of aromatic rings without over-reduction of carboxylic acid groups.
- Use of tertiary cyclic amide solvents improves catalyst stability and reaction efficiency.
- Possibility of continuous or batch reactor operation.
Multi-Step Synthetic Routes Involving Functional Group Transformations
For complex substituted cyclohexane derivatives, multi-step synthetic routes have been developed to achieve precise stereochemical and functional group control.
Example of Related Cyclohexane Derivative Synthesis :
A recently reported nine-step synthesis of a cis-configured cyclohexane diamine intermediate (tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate) demonstrates the use of ring-opening, oxidation, enzyme-catalyzed asymmetric reductive amination, and selective acylation to achieve the desired stereochemistry and substitution pattern.Implications for cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid :
Analogous strategies involving selective oxidation, reductive amination, or acylation steps could be adapted for the preparation of this compound, especially when stereochemical purity is critical.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
The hydrogenation method using tertiary cyclic amide solvents and rhodium/ruthenium catalysts is industrially scalable and enables efficient conversion of aromatic precursors to cyclohexane carboxylic acids with controlled cis/trans ratios.
Epimerization using potassium hydroxide provides a practical, single-step method to achieve high purity of desired stereoisomers, improving yields and reducing the need for multiple recrystallizations or separations.
Advanced synthetic routes incorporating enzymatic steps offer high stereoselectivity but may require more complex operations and longer synthesis times, suitable for high-value pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the benzoyl group or the cyclohexane ring. Key comparisons include:
Table 1: Substituent Variations in Cyclohexanecarboxylic Acid Derivatives
Key Findings :
Substituent Position and Acidity :
- Methyl groups (electron-donating) at the 2,4-positions reduce acidity compared to analogs with electron-withdrawing groups (e.g., nitro in ). Hydroxy-substituted analogs (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid) exhibit pKa values ~4.7–4.8, suggesting methyl substitution raises pKa slightly .
- The nitro-substituted analog (Table 1) likely has a lower pKa due to the nitro group’s electron-withdrawing effect, enhancing deprotonation .
Steric and Crystallographic Effects: Symmetric substitution (e.g., 2,6-dimethyl) may improve crystallinity, as seen in sulfonamide derivatives with rigid packing modes .
Sulfur- or nitro-containing analogs may exhibit unique reactivity (e.g., thiol-disulfide exchange or nitro reduction) in biological systems .
Comparison of Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Findings :
- Lipophilicity : Methyl-substituted derivatives (e.g., 2,4-dimethyl) are less polar than hydroxy- or nitro-substituted analogs, favoring organic solvents .
- Crystal Packing : Sulfonamide derivatives exhibit extensive hydrogen bonding (e.g., N–H···O interactions), whereas methyl-substituted analogs may rely on van der Waals forces for stabilization .
Biological Activity
Cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C16H20O3
- Molecular Weight : 260.333 g/mol
- CAS Number : 85603-44-7
The compound features a cyclohexane ring substituted with a dimethylbenzoyl moiety and a carboxylic acid group, which may influence its interaction with biological targets.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could bind to receptor sites, altering cellular responses to endogenous signals.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
- Antimicrobial Activity : Investigated for its potential in inhibiting bacterial growth.
- Anti-inflammatory Properties : Potential to reduce inflammation through modulation of cytokine production.
- Antitumor Effects : Preliminary data indicate possible cytotoxic effects on cancer cell lines.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on various bacterial strains | |
| Anti-inflammatory | Modulation of cytokine levels | |
| Antitumor | Cytotoxic effects on cancer cell lines |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of structurally similar compounds, revealing that modifications in the benzoyl group significantly influenced antibacterial activity. The findings suggest that this compound may possess comparable or enhanced activity against certain pathogens .
Study 2: Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties of derivatives showed that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating a mechanism that could be applicable to this compound . This opens avenues for further investigation into its therapeutic use in inflammatory diseases.
Study 3: Antitumor Activity
In vitro studies demonstrated that related compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects . Further exploration of this compound could reveal similar properties.
Q & A
Q. What are the standard synthetic routes for cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, and what key reaction conditions are required?
The synthesis typically involves Friedel-Crafts acylation followed by hydrolysis. Starting with cyclohexane derivatives, 2,4-dimethylbenzoyl chloride is introduced using a Lewis acid catalyst (e.g., AlCl₃) to form the acylated intermediate. Subsequent hydrolysis under acidic or basic conditions yields the carboxylic acid moiety. Key conditions include:
- Catalyst optimization : Aluminum chloride is critical for efficient acylation .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How do researchers ensure the purity and correct stereochemical configuration of the compound during synthesis?
- Chromatographic monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track reaction progress and confirm intermediate formation .
- Spectroscopic validation : NMR (¹H, ¹³C) and IR spectroscopy verify the cis configuration by analyzing coupling constants and carbonyl stretching frequencies .
- Recrystallization : Selective solvent systems (e.g., ethanol/water) isolate the cis isomer by exploiting solubility differences between stereoisomers .
Advanced Research Questions
Q. How does the position of methyl groups on the benzoyl moiety influence the compound’s reactivity and biological interactions?
The 2,4-dimethyl substitution pattern impacts:
- Steric effects : The 2-methyl group may hinder rotational freedom, affecting binding to biological targets .
- Electronic effects : Methyl groups alter electron density on the benzoyl ring, modulating reactivity in nucleophilic acyl substitutions .
- Lipophilicity : Increased hydrophobicity enhances membrane permeability, as seen in fluorinated analogs .
Comparative studies with 3,4-dimethyl or monomethyl analogs reveal distinct biological activity profiles, underscoring the importance of substitution geometry .
Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclohexane-carboxylic acid derivatives?
- Comparative structure-activity relationship (SAR) studies : Systematic substitution of methyl or halogen groups identifies critical pharmacophores .
- In vitro profiling : Assays against enzyme targets (e.g., cyclooxygenase or kinases) under standardized conditions reduce variability .
- Molecular docking : Computational models predict binding modes, explaining discrepancies in inhibitory potency across studies .
Q. What methodologies elucidate the mechanism of action of this compound in enzyme inhibition studies?
- Enzyme kinetics : Michaelis-Menten analysis distinguishes competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
- X-ray crystallography : Resolves 3D structures of enzyme-inhibitor complexes to identify critical interactions .
- Metabolic stability assays : Liver microsome studies assess susceptibility to oxidative degradation, informing drug design .
Methodological Considerations
- Stereochemical analysis : Chiral HPLC or optical rotation measurements confirm enantiopurity, critical for pharmacological relevance .
- Scale-up challenges : Batch reactors with controlled stirring rates prevent aggregation during large-scale synthesis .
- Toxicity screening : Ames tests and cytochrome P450 inhibition assays prioritize derivatives with favorable safety profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
